![molecular formula C5H10N2O3 B14263782 N-[2-(Ethenyloxy)ethyl]-N-methylnitramide CAS No. 134842-17-4](/img/structure/B14263782.png)
N-[2-(Ethenyloxy)ethyl]-N-methylnitramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(Ethenyloxy)ethyl]-N-methylnitramide is an organic compound that features both an ethenyloxy group and a nitramide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Ethenyloxy)ethyl]-N-methylnitramide typically involves the reaction of ethenyloxyethylamine with methyl nitramide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The raw materials are fed into the reactor at controlled rates, and the reaction conditions are optimized to maximize the conversion of reactants to the desired product. The product is then isolated and purified using large-scale separation techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions
N-[2-(Ethenyloxy)ethyl]-N-methylnitramide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The ethenyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic reagents such as sodium ethoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may produce amines.
科学的研究の応用
N-[2-(Ethenyloxy)ethyl]-N-methylnitramide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of N-[2-(Ethenyloxy)ethyl]-N-methylnitramide involves its interaction with specific molecular targets. The ethenyloxy group can participate in nucleophilic substitution reactions, while the nitramide group can undergo redox reactions. These interactions can affect various biochemical pathways and processes, making the compound useful in different applications.
類似化合物との比較
Similar Compounds
- N-[2-(Ethenyloxy)ethyl]-N’-(2-methoxyphenyl)ethanediamide
- N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine
Uniqueness
N-[2-(Ethenyloxy)ethyl]-N-methylnitramide is unique due to its combination of ethenyloxy and nitramide groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific chemical functionalities.
特性
CAS番号 |
134842-17-4 |
|---|---|
分子式 |
C5H10N2O3 |
分子量 |
146.14 g/mol |
IUPAC名 |
N-(2-ethenoxyethyl)-N-methylnitramide |
InChI |
InChI=1S/C5H10N2O3/c1-3-10-5-4-6(2)7(8)9/h3H,1,4-5H2,2H3 |
InChIキー |
TZXYTIQWQPOFFZ-UHFFFAOYSA-N |
正規SMILES |
CN(CCOC=C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


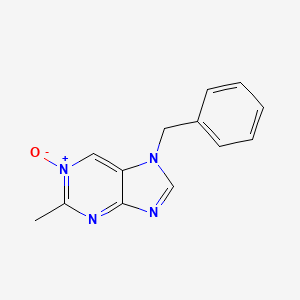

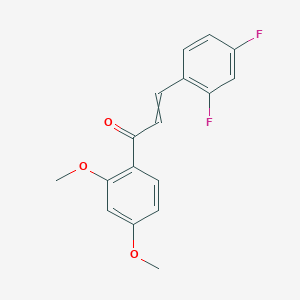
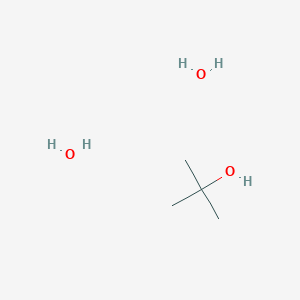
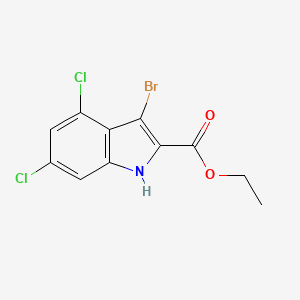
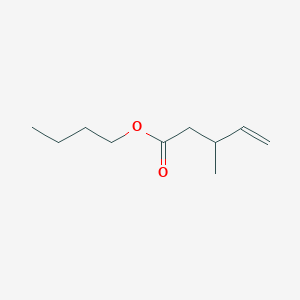
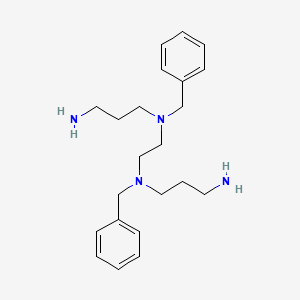
![(Thiene-2,5-diyl)bis[chloro(dimethyl)germane]](/img/structure/B14263762.png)
![{2-[(E)-Benzylideneamino]phenoxy}(dimethyl)silyl](/img/structure/B14263765.png)
![Benzamide, N-[3-(4-nitrophenyl)-4-oxo-2-thiazolidinylidene]-](/img/structure/B14263775.png)
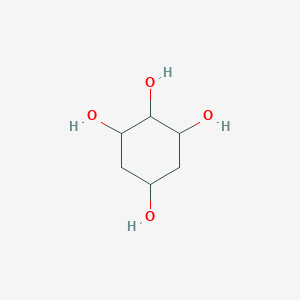
![1-({[(3-Phenoxyphenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14263787.png)
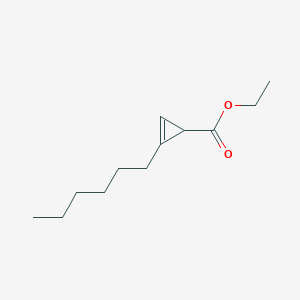
![4-[(5-Bromopentyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14263797.png)
